3-O-Methylviridicatin

Antiviral HIV TNF-alpha

The definitive reference compound for HIV/TNF-α research with validated IC50 values (2.5 µM OM‑10.1; 5 µM HeLa LTR) unavailable for other viridicatin alkaloids. Serves as the parent scaffold for anti‑TNF‑α SAR programs—its 3‑methoxy group yields 6% TNF‑α inhibition at 10 µM vs. 48% for thiomethyl analogs, establishing an 8‑fold potency baseline. Only viridicatin‑class compound with documented urease inhibition (IC50 97.3 µM, H. pylori) and C. albicans growth inhibition (23.2% at 100 µM). Select this specific compound to ensure assay reproducibility, enable cross‑study antiviral potency comparison, and anchor medicinal chemistry programs against a quantitatively defined reference standard.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 6152-57-4
Cat. No. B1663028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methylviridicatin
CAS6152-57-4
Synonyms3-methoxy-4-phenyl-2(1H)-quinolinone
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3
InChIInChI=1S/C16H13NO2/c1-19-15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)17-16(15)18/h2-10H,1H3,(H,17,18)
InChIKeyNDTLHHOQSHJIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methylviridicatin (CAS 6152-57-4): Compound Identification and Procurement-Relevant Baseline Data


3-O-Methylviridicatin (CAS 6152-57-4) is a quinolinone alkaloid metabolite originally isolated from Penicillium species [1]. It is characterized by a 3-methoxy-4-phenylquinolin-2(1H)-one core scaffold with molecular formula C16H13NO2 and molecular weight 251.28 g/mol [1]. The compound has been identified as an inhibitor of tumor necrosis factor alpha (TNF-α)-mediated biological processes and exhibits solubility in organic solvents including DMSO, ethanol, and methanol, with limited aqueous solubility [1].

Why Substituting 3-O-Methylviridicatin with Other Viridicatin-Class Alkaloids Is Scientifically Unjustified


Generic substitution among viridicatin-class alkaloids is precluded by distinct structure-activity relationships governing both antiviral potency and emerging off-target profiles. While all viridicatins share a core quinolinone scaffold, subtle modifications such as O-methylation versus hydroxylation or thiomethyl replacement produce marked divergences in TNF-α inhibition, HIV replication blockade, and urease activity [1][2]. Furthermore, the extremely low aqueous solubility common to this class [3] means that formulation-dependent bioavailability differences render direct interchange without matched quantitative validation invalid for any study requiring reproducible TNF-α pathway modulation or antiviral screening outcomes.

3-O-Methylviridicatin: Quantitative Comparator Evidence for Scientific Selection and Procurement


HIV LTR Activation Blockade: 3-O-Methylviridicatin versus Viridicatin and Viridicatol

3-O-Methylviridicatin blocks TNF-α-induced HIV long terminal repeat (LTR) activation in HeLa cells with an IC50 of 5 µM [1]. In contrast, the parent compound viridicatin and the hydroxylated analog viridicatol lack any reported IC50 values for this specific HIV LTR blockade endpoint; their antiviral activity is documented only indirectly or in different assay contexts [2]. This establishes 3-O-Methylviridicatin as the only viridicatin-class member with a validated, quantifiable IC50 for TNF-α-dependent HIV LTR inhibition.

Antiviral HIV TNF-alpha LTR activation

Chronic HIV Infection Model: Comparative Inhibition of Virus Production in OM-10.1 Cells

In the OM-10.1 cell line (HL-60 promyelocytes latently infected with HIV-1), which serves as a model of TNF-α-inducible chronic infection, 3-O-Methylviridicatin inhibits virus production with an IC50 of 2.5 µM [1]. This quantitative benchmark is absent for the parent viridicatin and other closely related analogs such as viridicatol, which have not been evaluated in this specific chronic infection model. The assay conditions are directly tied to pathophysiologically relevant TNF-α stimulation .

HIV chronic infection virus production TNF-alpha

TNF-α Secretion Inhibition: 3-O-Methylviridicatin versus Thiomethyl Analog (4-Phenyl-3-methylthioquinolinone)

In a direct head-to-head synthesis and structure-activity relationship (SAR) study, 3-O-Methylviridicatin (compound 1) and its thiomethyl analog (compound 3, 4-phenyl-3-methylthioquinolinone) were evaluated for TNF-α secretion inhibition in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) [1]. Replacement of the 3-methoxy group with a 3-thiomethyl moiety enhanced TNF-α secretion inhibition dramatically, with the thiomethyl analog achieving a 48% inhibition at 10 µM, whereas the parent 3-O-Methylviridicatin exhibited only a 6% inhibition at the identical concentration [1]. This quantifies the inferior potency of the natural product relative to its synthetic derivative for direct TNF-α suppression.

Anti-inflammatory TNF-alpha cytokine inhibition SAR

Urease Inhibitory Activity: 3-O-Methylviridicatin IC50 Benchmark versus Known Urease Inhibitors

3-O-Methylviridicatin exhibits urease inhibitory activity with an IC50 of 97.3 µM, as demonstrated in a standardized urease inhibition assay [1]. This represents the first reported urease inhibitory activity for any viridicatin-class alkaloid [1]. For comparison, the clinically used urease inhibitor acetohydroxamic acid (AHA) typically exhibits IC50 values in the range of 10–50 µM under similar assay conditions [2]. While less potent than AHA, 3-O-Methylviridicatin's activity establishes a quantitative baseline for this compound class, enabling direct comparison in Helicobacter pylori-related research.

Urease inhibition Helicobacter pylori gastric ulcer enzyme inhibition

Antifungal Activity: 3-O-Methylviridicatin Growth Inhibition of Candida albicans

At a concentration of 100 µM (25.1 µg/mL), 3-O-Methylviridicatin inhibited the growth of the yeast-like fungus Candida albicans by 23.2% [1]. In contrast, the parent compound viridicatin and the hydroxylated derivative viridicatol lack any reported quantitative antifungal activity data against C. albicans in peer-reviewed literature [2]. This establishes 3-O-Methylviridicatin as the only viridicatin-class member with a quantified antifungal growth inhibition value against this clinically relevant fungal pathogen.

Antifungal Candida albicans growth inhibition fungal metabolite

3-O-Methylviridicatin: Evidence-Validated Research Application Scenarios for Procurement Decisions


TNF-α-Driven HIV Latency and Replication Studies Requiring Defined IC50 Benchmarks

3-O-Methylviridicatin is the essential compound for HIV research protocols involving TNF-α-induced LTR activation or chronic infection virus production models. Its validated IC50 values of 5 µM (HeLa LTR) and 2.5 µM (OM-10.1 cells) provide reproducible quantitative benchmarks [1] unavailable for other viridicatin-class alkaloids. Procurement of this specific compound ensures assay reproducibility and enables cross-study comparison of antiviral potency data.

Structure-Activity Relationship (SAR) Studies of 4-Arylquinolinone Derivatives

As a baseline reference compound, 3-O-Methylviridicatin serves as the parent scaffold for SAR investigations aimed at improving anti-TNF-α properties. Direct comparative data show that its 3-methoxy group yields only 6% TNF-α secretion inhibition at 10 µM, whereas thiomethyl replacement achieves 48% inhibition [1]. This defined 8-fold potency difference makes 3-O-Methylviridicatin an indispensable comparator for medicinal chemistry programs developing 4-phenylquinolinone-based anti-inflammatory agents.

Urease Inhibition Screening for Gastric Ulcer Research

With the first and only reported urease inhibitory activity among viridicatin-class alkaloids (IC50 = 97.3 µM), 3-O-Methylviridicatin provides a quantitative benchmark for evaluating quinolinone derivatives as potential Helicobacter pylori urease inhibitors [1]. Researchers in gastric ulcer and anti-H. pylori drug discovery should select this compound as the class-defining reference standard.

Antifungal Susceptibility Testing and Natural Product Benchmarking

For antifungal drug discovery programs evaluating Penicillium-derived metabolites, 3-O-Methylviridicatin offers the only quantified growth inhibition value against Candida albicans (23.2% at 100 µM) within the viridicatin alkaloid class [1]. This moderate activity serves as a starting benchmark for structural optimization and enables direct comparison of synthetic derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-O-Methylviridicatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.